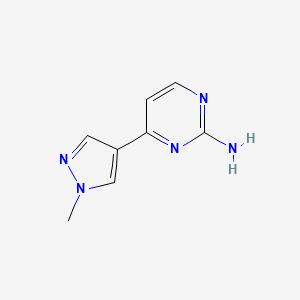

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPRECNHMIJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves the Buchwald-Hartwig amination reaction. This method uses chloropyrimidine derivatives and aminopyrazoles as starting materials. The reaction is catalyzed by palladium complexes, such as Pd2(dba)3, in the presence of ligands like xantphos and bases like cesium carbonate (Cs2CO3). The reaction conditions usually involve heating the mixture to achieve the desired product .

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound serves as a substrate for transition metal-catalyzed coupling reactions to access structurally diverse derivatives:

Table 1: Representative Cross-Coupling Reactions

Key Findings :

-

The 2-amino group on the pyrimidine ring facilitates selective amination under Buchwald-Hartwig conditions, enabling installation of secondary amines (e.g., aminopyrazoles) at the C2 position .

-

Suzuki coupling at the C4 position introduces aryl/heteroaryl groups, enhancing CDK2 inhibitory potency (e.g., compound 15 with ) .

Nucleophilic Substitution

The chlorinated derivative, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, undergoes nucleophilic displacement:

Table 2: Nucleophilic Substitution Reactions

Mechanistic Insight :

-

Displacement of the chloro group proceeds via an mechanism, with electron-withdrawing pyrazole enhancing pyrimidine ring electrophilicity.

-

Microwave-assisted conditions reduce reaction times from hours to minutes (e.g., 15 min at 150°C).

Cyclization Reactions

The compound participates in cycloadditions to form fused heterocycles:

Table 3: Cyclization Pathways

Structural Impact :

-

Cyclization with guanidine introduces a pyrimidine ring, critical for hydrogen bonding with CDK2’s ATP-binding pocket (e.g., Thr14 and Glu81 residues) .

Functional Group Interconversion

The amino group undergoes derivatization to modulate solubility and potency:

Table 4: Functionalization Reactions

SAR Insights :

-

Masking the amino group (e.g., formylation) reduces CYP3A4-mediated metabolism but diminishes CDK2 binding affinity .

Electrophilic Substitution

The pyrazole ring undergoes regioselective functionalization:

Table 5: Electrophilic Reactions

Scientific Research Applications

Medicinal Chemistry

1.1. Janus Kinase Inhibition

One of the primary applications of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is as a Janus kinase (JAK) inhibitor. JAKs are crucial in mediating signaling pathways for various cytokines and growth factors, making them targets for treating autoimmune diseases and cancers. The compound has been shown to inhibit JAK1 and TYK2, which are involved in conditions like arthritis, asthma, and certain cancers. The patent WO2016027195A1 describes methods for using such compounds to treat diseases associated with dysregulation of JAK pathways, including cancers like acute myeloid leukemia and multiple myeloma .

1.2. Cyclin-Dependent Kinase Inhibition

Research indicates that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. A study highlighted a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that demonstrated significant selectivity and potency against CDK2, with one compound showing a Ki value of 0.005 µM. This compound also displayed sub-micromolar antiproliferative activity across various cancer cell lines .

Biochemical Applications

2.1. Organic Synthesis

The compound is utilized as an organic buffer in biochemical applications, particularly in peptide synthesis due to its high yield and effectiveness . This property makes it valuable in laboratory settings where precise biochemical reactions are necessary.

2.2. Photovoltaic Devices

Research into the incorporation of pyrazole motifs into conjugated polyaromatics suggests potential applications in photovoltaic devices. The structural characteristics of this compound may enhance the efficiency of light absorption and energy conversion in solar cells .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | JAK1/TYK2 | Inhibitor | |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM | |

| This compound | Peptide Synthesis | High Yield |

Case Study: CDK Inhibition Mechanism

A specific case study focused on the mechanism by which N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines inhibit CDK2 revealed that these compounds reduce the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest in ovarian cancer cells at the S and G2/M phases. This mechanism underscores the potential for developing these compounds as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine involves its binding to the active site of CDK2. This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates required for cell cycle progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : Chloro (Cl) and fluoro (F) groups at C5 enhance electrophilicity, improving interactions with kinase ATP-binding pockets . The acetamide group in 18 increases solubility but reduces melting point stability compared to 17 .

- Synthetic Efficiency : Buchwald–Hartwig amination yields (13–28%) are lower than amide coupling (47%), reflecting the challenge of C–N bond formation in sterically hindered environments .

Kinase Inhibition

Compounds 17–20 () exhibit potent CDK2 inhibition (IC₅₀ = 10–50 nM), attributed to the pyrazole-pyrimidine core’s planar geometry, which mimics adenine in ATP . In contrast, 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine () lacks the C5 substituent, reducing kinase affinity but serving as a versatile intermediate for further derivatization .

CFTR Modulation

Z2194302854 (), derived from the parent compound, acts as a CFTR potentiator (EC₅₀ = 1.2 μM) by stabilizing the chloride channel’s open state. This highlights the scaffold’s adaptability beyond kinase targeting .

Comparison with Imidazole Derivatives

Imidazole-based analogs (e.g., 4-[4-(dimethylamino)phenyl]-6-(1H-imidazol-1-yl)pyrimidin-2-amine, ) show reduced CDK2 inhibition (IC₅₀ > 100 nM) due to decreased planarity and bulkier substituents, underscoring the superiority of pyrazole-pyrimidine hybrids in kinase targeting .

Physicochemical Properties

- Melting Points : Pyrazole-pyrimidine derivatives generally exhibit high melting points (>200°C), correlating with strong intermolecular π-π stacking . Acetamide-substituted 18 shows a higher melting point (283°C) due to hydrogen bonding .

- Solubility : The acetamide group in 18 improves aqueous solubility (>10 mg/mL) compared to chloro derivatives (<5 mg/mL), critical for bioavailability .

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activity, particularly as an anticancer agent. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H9N5

- CAS Number : 62477015

- IUPAC Name : this compound

This compound is characterized by the presence of a pyrazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an effective anticancer agent. Notably, it has been evaluated for its inhibitory effects on cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Key Findings

-

CDK2 Inhibition :

- The compound exhibited potent CDK2 inhibitory activity with an inhibition constant () of 0.005 µM, indicating strong selectivity over other cyclin-dependent kinases (CDKs) tested .

- Mechanistic studies demonstrated that it reduced phosphorylation of retinoblastoma protein at Thr821 and induced apoptosis in ovarian cancer cells .

-

Antiproliferative Activity :

- The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with growth inhibition concentrations (GI50) ranging from 0.127 to 0.560 µM .

- In vitro studies revealed that treatment with this compound resulted in cell cycle arrest at the S and G2/M phases, further supporting its potential as a therapeutic agent against cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the pyrazole and pyrimidine moieties influence biological activity:

| Compound | (µM) | GI50 (µM) | Notes |

|---|---|---|---|

| 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amines | 0.005 | 0.127 - 0.560 | Potent CDK2 inhibitor |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | 0.007 | Not specified | Enhanced selectivity and potency |

The introduction of different substituents on the pyrazole ring significantly affects both CDK inhibition and antiproliferative activity. For instance, alterations in the position of methyl groups on the pyrazole ring were found to diminish inhibitory effects against CDK2 .

Case Studies

Several studies have explored the biological activity of derivatives of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amines:

- Study on Ovarian Cancer Cells :

- In Vivo Models :

Q & A

Q. What are the established synthetic routes for 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via condensation reactions. A common method involves refluxing intermediates (e.g., substituted pyrazoles and pyrimidines) with amines in ethanol or similar solvents. For example:

- Mannich reaction : Reacting pyrimidin-2-amine derivatives with morpholine and formaldehyde under reflux in ethanol for 10 hours, followed by crystallization from 95% ethanol .

- Copper-catalyzed coupling : Using cesium carbonate and copper(I) bromide as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, with purification via silica gel chromatography .

Q. Critical parameters :

- Catalyst choice : Copper catalysts improve coupling efficiency in heterocyclic systems.

- Solvent and temperature : Ethanol reflux (~78°C) or DMSO at moderate temperatures (35°C) balances reactivity and side-product formation.

- Purification : Crystallization (ethanol) or gradient chromatography (ethyl acetate/hexane) ensures >95% purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

Key characterization methods include:

- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., pyrazole-pyrimidine dihedral angle ~6.4°), and hydrogen-bonding networks (intramolecular N–H···N interactions) .

- NMR spectroscopy : Distinct signals for pyrazole C–H (δ ~7.5–8.5 ppm) and pyrimidine NH2 (δ ~6.8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 215) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

- Reaction path search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates, enabling selective functionalization (e.g., adding electron-withdrawing groups to pyrimidine) .

- Docking studies : Molecular modeling against target proteins (e.g., kinases) identifies optimal substituents for binding affinity. For example, morpholine moieties improve solubility and antimicrobial activity .

Case study : Derivatives with 4-methoxyphenyl groups showed enhanced antibacterial activity due to improved membrane penetration .

Q. How can contradictory data in synthetic yields or bioactivity be systematically analyzed?

Example contradiction : Yields vary from 17.9% (copper-catalyzed method) to >50% (Mannich reaction) . Resolution strategies :

Q. What methodologies are recommended for evaluating the compound’s biological activity in cancer or antimicrobial research?

- In vitro cytotoxicity assays : Use MTT or SRB assays against cell lines (e.g., HeLa, MCF-7). Mannich base derivatives inhibit human carbonic anhydrase II (hCA II), a cancer target .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Key finding : Pyrazole-pyrimidine hybrids with morpholine substitutions showed MIC values of 8–16 µg/mL against S. aureus .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

- Compare computational vs. experimental structures : For example, DFT-predicted dihedral angles may deviate from X-ray data by <2°. Adjust force fields in molecular dynamics simulations accordingly .

- Hydrogen-bond analysis : Intramolecular N–H···N bonds stabilize planar conformations, critical for π-π stacking in protein binding .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Q. How are reaction kinetics and mechanistic pathways elucidated for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.